![molecular formula C14H14F3N3OS B14666611 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile CAS No. 41297-86-3](/img/structure/B14666611.png)
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile typically involves multiple steps. One common method includes the reaction of 4,4-Dimethyl-3-oxopentanenitrile with a hydrazine derivative that contains the trifluoromethyl and sulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional ketone or carboxyl groups, while reduction might yield a more saturated compound.
Applications De Recherche Scientifique
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile involves its interaction with specific molecular targets. The trifluoromethyl and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydrazinylidene moiety can also participate in hydrogen bonding or other interactions that affect the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-3-oxopentanenitrile: A simpler compound without the trifluoromethyl and sulfanyl groups.
Pivaloylacetonitrile: Another name for 4,4-Dimethyl-3-oxopentanenitrile.
Trimethylacetylacetonitrile: A compound with a similar structure but different functional groups.
Uniqueness
4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile is unique due to the presence of the trifluoromethyl and sulfanyl groups, which can significantly alter its chemical properties and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
41297-86-3 |
|---|---|
Formule moléculaire |
C14H14F3N3OS |
Poids moléculaire |
329.34 g/mol |
Nom IUPAC |
3,3-dimethyl-2-oxo-N-[4-(trifluoromethylsulfanyl)anilino]butanimidoyl cyanide |
InChI |
InChI=1S/C14H14F3N3OS/c1-13(2,3)12(21)11(8-18)20-19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7,19H,1-3H3 |
Clé InChI |
WIRDIPDNMPSFDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)SC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


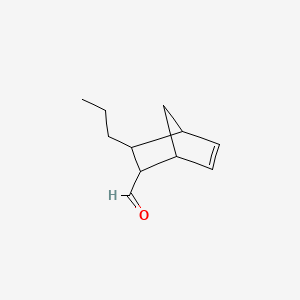
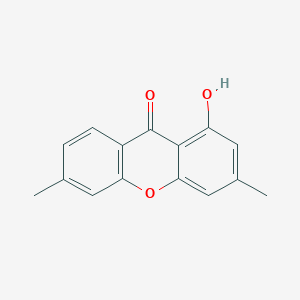
![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
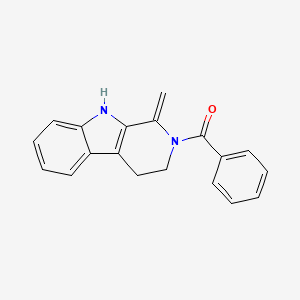


![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

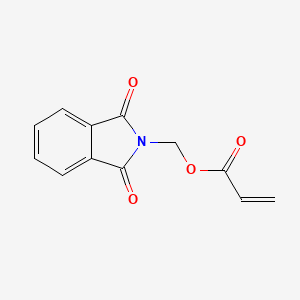
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)

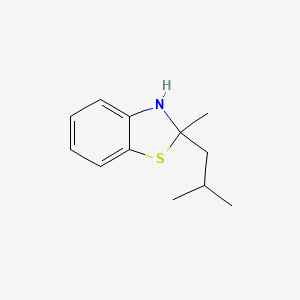
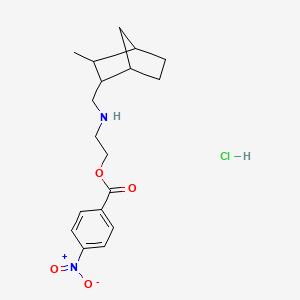
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
